Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C19H20F2N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20F2N2O2/c20-16-7-6-15(12-17(16)21)19(22)8-10-23(11-9-19)18(24)25-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 |
InChI Key |
XMAQOOZOFVHWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=C(C=C2)F)F)N)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-4-(3,4-difluorophenyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Substitution Reactions
The benzyl ester and amino groups are primary sites for nucleophilic substitution.
Benzyl Ester Substitution
The carboxylate ester undergoes nucleophilic displacement with amines or thiols under basic conditions. For example:
-
Reaction with methylamine in dichloromethane at 0–25°C replaces the benzyl group with a methylamide, forming 4-amino-4-(3,4-difluorophenyl)-N-methylpiperidine-1-carboxamide.
Amino Group Functionalization
The primary amine reacts with electrophiles:
-
Acylation : Treatment with acetyl chloride in the presence of triethylamine yields 4-acetamido derivatives.
-
Reductive Amination : Condensation with aldehydes (e.g., benzaldehyde) followed by sodium cyanoborohydride produces secondary amines.
Oxidation Reactions
The amino group is susceptible to oxidation:
-
Formation of Nitroso Derivatives : Using hydrogen peroxide or m-chloroperbenzoic acid oxidizes the amine to a nitroso group.
-
Ester Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the benzyl ester may convert to a carboxylic acid, though this is less common due to steric hindrance.
Reduction Reactions
The carboxylate ester and aromatic fluorine substituents participate in reductions:
-
Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 4-amino-4-(3,4-difluorophenyl)piperidin-1-ylmethanol.
-
Selective Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms from the difluorophenyl ring, forming 4-amino-4-phenylpiperidine-1-carboxylate derivatives.
Coupling Reactions
The amino group facilitates cross-coupling:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic substituents at the amine position.
-
Suzuki-Miyaura Coupling : The difluorophenyl group can undergo boron-mediated coupling with aryl halides to form biaryl systems, though this requires specialized conditions.
Hydrolysis Reactions
Ester Hydrolysis :
-
Acidic (HCl/EtOH) or basic (NaOH/H₂O) hydrolysis cleaves the benzyl ester, producing 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylic acid. This intermediate is critical for further derivatization .
Comparative Reactivity
The table below compares reaction outcomes with structurally similar compounds:
| Reaction Type | This Compound | Benzyl 4-Hydroxy-1-Piperidinecarboxylate | 3,4-Difluorobenzamide |
|---|---|---|---|
| Ester Substitution | High reactivity with amines | Moderate (steric hindrance from hydroxyl) | N/A |
| Amino Group Acylation | Fast kinetics (room temperature) | Slow (requires activation) | N/A |
| Defluorination Efficiency | 85% yield under H₂/Pd-C | N/A | 92% yield under similar conditions |
Key Research Findings
-
Microwave-Assisted Synthesis : Reaction with aromatic aldehydes under microwave irradiation (160°C, piperidine catalyst) generates Schiff bases with yields up to 90% .
-
Stability : The compound exhibits moderate stability in liver microsomes, with a half-life of 45 minutes in human models .
-
Receptor Binding : While not a direct reaction, its structural analogs show affinity for muscarinic acetylcholine receptors, guiding functionalization strategies.
Industrial and Laboratory Conditions
| Reaction | Reagents/Conditions | Scale-Up Considerations |
|---|---|---|
| Substitution | Amines, DCM, 0–25°C, triethylamine | Solvent recovery critical for cost savings |
| Reduction | LiAlH₄, THF, reflux | Exothermic; requires controlled temperature |
| Oxidation | H₂O₂, CH₃CN, 50°C | Avoid over-oxidation to nitro derivatives |
Scientific Research Applications
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate and related piperidine derivatives:
Structural and Functional Analysis
Substituent Effects: The 3,4-difluorophenyl group in the target compound increases its molecular weight (vs. simpler analogs like Benzyl 4-aminopiperidine-1-carboxylate) and enhances hydrophobicity, which is critical for crossing the blood-brain barrier in CNS-targeting drugs . Replacing the amino group with a hydroxyl (as in ’s compound) reduces basicity and may limit hydrogen-bonding interactions with biological targets .
Ester Group Variations: Benzyl esters (present in the target compound) are often used as temporary protecting groups due to their ease of removal via hydrogenolysis. In contrast, tert-butyl esters (e.g., ) offer greater stability under acidic conditions but require stronger deprotection methods .
Stereochemical Considerations: Racemic mixtures like rac-tert-Butyl (3R,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate () highlight the importance of chirality in drug activity. Enantiopure forms of the target compound may exhibit superior pharmacokinetic profiles .
Similar precautions likely apply to the target compound .
Biological Activity
Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to neuropharmacology. This article reviews the compound's structural characteristics, biological activity, and relevant research findings, including data tables and case studies.
Structural Characteristics
The compound features a piperidine core with a benzyl group and a difluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 320.33 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly as an antagonist for muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in various neurological disorders, including schizophrenia and depression. The compound's ability to modulate neurotransmitter systems positions it as a candidate for therapeutic applications in neuropharmacology.
Interaction studies have focused on the binding affinity of this compound to mAChRs. Techniques such as radiolabeled ligand binding assays and computational docking studies have been employed to elucidate its mechanism of action. The compound's structural similarities with other piperidine derivatives suggest it may share common pathways in modulating neurotransmitter activity.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Piperidine structure with difluorophenyl | Potential mAChR antagonist | |
| Benzyl 4-amino-piperidine-1-carboxylic acid | Lacks difluorophenyl | Moderate neuroactivity | |
| 3,4-Difluorobenzamide | Simple amide structure | Antitumor properties | |
| Benzyl 3-hydroxypiperidine-1-carboxylate | Hydroxypiperidine derivative | Analgesic effects | |
| N-benzylpiperidinone | Ketone functional group | Antidepressant activity |
The unique combination of the difluorophenyl moiety and piperidine structure in this compound may enhance its selectivity and efficacy as a pharmacological agent compared to other similar compounds.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Neuropharmacological Studies : Research has shown that compounds with similar piperidine structures can exhibit significant activity against conditions such as schizophrenia and depression by modulating neurotransmitter systems. For instance, studies have indicated that this compound may effectively inhibit mAChRs associated with cognitive functions.
- Binding Affinity Studies : Radiolabeled ligand binding assays demonstrated that this compound has a high affinity for mAChRs, suggesting its potential role in treating disorders linked to cholinergic dysfunction.
- Structure–Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the piperidine ring significantly influence the biological activity of related compounds. The presence of the difluorophenyl group was found to enhance receptor selectivity and potency.
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate?
The compound can be synthesized via coupling reactions involving benzyl-protected piperidine intermediates. A plausible route involves:
Amination of Piperidine Core : React 4-(3,4-difluorophenyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the benzyloxycarbonyl (Cbz) protecting group .
Functionalization : Subsequent coupling with a pyrimidine or fluoropyrimidine derivative using cesium carbonate in DMF at elevated temperatures (e.g., 100°C for 2 hours) to introduce the amino group .
Deprotection : Remove the Cbz group via catalytic hydrogenation (H₂/Pd-C) to yield the free amine.
Q. Key Considerations :
- Monitor reaction progress using TLC or LC-MS.
- Purify intermediates via column chromatography or recrystallization.
Q. What safety protocols are critical for handling this compound?
Based on analogous piperidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Skin Contact : Wash immediately with soap and water for 15 minutes .
- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity Note : Toxicological data are limited; assume acute toxicity and handle with caution .
Q. How should researchers characterize this compound’s purity and structure?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions (e.g., ¹H NMR for aromatic protons at 3,4-difluorophenyl; ¹³C NMR for carbamate carbonyl at ~155 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~347 Da).
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hazard data for this compound?
Conflicting data arise from limited toxicological studies. Mitigation strategies include:
- In Silico Prediction : Use tools like Toxtree or ADMET predictors to estimate hazards (e.g., skin sensitization, mutagenicity) .
- Experimental Validation : Conduct acute toxicity assays (e.g., zebrafish embryo model) to assess LC₅₀ and developmental effects .
- Literature Cross-Referencing : Compare with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) for hazard extrapolation .
Q. What methodologies optimize reaction yields in the synthesis of derivatives?
To improve yields for derivatives (e.g., fluoropyrimidine conjugates):
-
Parameter Optimization :
Variable Optimal Range Impact on Yield Temperature 90–110°C ↑ Yield at 100°C Base (Cs₂CO₃) 2.0–2.5 equivalents Minimizes side reactions Solvent DMF > DMSO Polar aprotic solvents favor coupling -
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yield .
Q. How can computational modeling predict this compound’s biological activity?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₃), leveraging the piperidine scaffold’s affinity for CNS targets .
- MD Simulations : Analyze stability in lipid bilayers (GROMACS) to assess blood-brain barrier permeability.
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3,4-difluoro groups) with activity using datasets from PubChem .
Q. What strategies address the lack of ecological toxicity data?
- Read-Across Approach : Use data from structurally related compounds (e.g., benzyl piperidine carboxylates) to estimate biodegradability and bioaccumulation .
- Microcosm Studies : Evaluate soil mobility and aquatic toxicity using OECD 301/302 guidelines.
- Green Chemistry Metrics : Calculate E-factor and atom economy during synthesis to minimize environmental impact .
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELX for structure refinement .
- Key Parameters :
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported physical properties (e.g., melting point)?
Discrepancies may arise from polymorphic forms or impurities. Resolve via:
Q. What experimental designs validate the compound’s stability under storage conditions?
-
Forced Degradation Studies :
Condition Time Analysis Method 40°C/75% RH 4 weeks HPLC (degradants) Light (ICH Q1B) 1.2 million lux-hours UV-vis spectroscopy -
Recommendation : Store in amber vials at –20°C under argon to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
